molecular formula C8H4ClF3N2 B1411714 3-chloro-7-(trifluoromethyl)-1H-indazole CAS No. 1388070-01-6

3-chloro-7-(trifluoromethyl)-1H-indazole

Cat. No.: B1411714
CAS No.: 1388070-01-6
M. Wt: 220.58 g/mol
InChI Key: ZSVXXKIBOCSPGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-7-(trifluoromethyl)-1H-indazole is a chemical compound characterized by its indazole core structure, which is substituted with a chlorine atom at the 3-position and a trifluoromethyl group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-7-(trifluoromethyl)-1H-indazole typically involves multiple steps, starting with the construction of the indazole ring. One common approach is the cyclization of o-aminobenzonitriles with chloroacetyl chloride under acidic conditions. Subsequent steps may include halogenation and trifluoromethylation reactions to introduce the desired substituents.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-7-(trifluoromethyl)-1H-indazole can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to modify the compound's functional groups.

  • Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents at the indazole core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles such as sodium azide (NaN₃) and various alkyl halides can be employed in substitution reactions.

Major Products Formed:

Scientific Research Applications

3-Chloro-7-(trifluoromethyl)-1H-indazole has found applications in several scientific fields:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a tool in biological studies to understand enzyme mechanisms and cellular processes.

  • Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

  • Industry: Its unique properties make it valuable in the production of advanced materials and coatings.

Mechanism of Action

The mechanism by which 3-chloro-7-(trifluoromethyl)-1H-indazole exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary based on the biological context and the specific derivatives formed.

Comparison with Similar Compounds

  • 3-Chloro-7-(trifluoromethyl)indole

  • 7-(Trifluoromethyl)-1H-indazole

  • 3-Chloro-1H-indazole

Uniqueness: 3-Chloro-7-(trifluoromethyl)-1H-indazole stands out due to its specific combination of substituents, which confer unique chemical and physical properties compared to its analogs. These properties can influence its reactivity, stability, and biological activity, making it a valuable compound in various applications.

Properties

IUPAC Name

3-chloro-7-(trifluoromethyl)-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2/c9-7-4-2-1-3-5(8(10,11)12)6(4)13-14-7/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVXXKIBOCSPGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-7-(trifluoromethyl)-1H-indazole
Reactant of Route 2
Reactant of Route 2
3-chloro-7-(trifluoromethyl)-1H-indazole
Reactant of Route 3
Reactant of Route 3
3-chloro-7-(trifluoromethyl)-1H-indazole
Reactant of Route 4
3-chloro-7-(trifluoromethyl)-1H-indazole
Reactant of Route 5
Reactant of Route 5
3-chloro-7-(trifluoromethyl)-1H-indazole
Reactant of Route 6
3-chloro-7-(trifluoromethyl)-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.